molecular formula C16H16N2O2 B2910643 N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide CAS No. 2411276-66-7

N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide

Cat. No.: B2910643
CAS No.: 2411276-66-7
M. Wt: 268.316
InChI Key: AFRNOHYOYRYMLV-UHFFFAOYSA-N
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Description

N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a pyridinone ring, a phenylethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide typically involves the reaction of 2-oxopyridine with a phenylethylamine derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridinone and the phenylethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-oxo-1,2-dihydropyridin-1-yl)-1-phenylethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-15(19)17-14(13-8-4-3-5-9-13)12-18-11-7-6-10-16(18)20/h2-11,14H,1,12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRNOHYOYRYMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CN1C=CC=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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